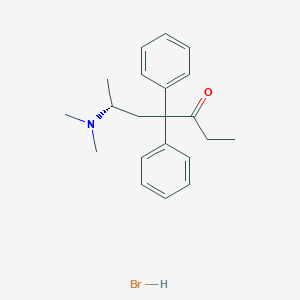
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is a chemical compound that features a pyrrolidine ring, an ethyl linker, and a carbamate group attached to an alpha-methylbenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride typically involves the reaction of 2-(pyrrolidinyl)ethanol with alpha-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted carbamate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Carbamate derivatives: Compounds with carbamate groups attached to various moieties.
Alpha-methylbenzyl derivatives: Compounds with alpha-methylbenzyl groups but different functional groups.
Uniqueness
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
100836-55-3 |
|---|---|
Fórmula molecular |
C15H23ClN2O2 |
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-13(14-7-3-2-4-8-14)16-15(18)19-12-11-17-9-5-6-10-17;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H |
Clave InChI |
CGEWOWZPTQPWEO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Sinónimos |
Carbamic acid, (1-phenylethyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochl oride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)





![(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B217328.png)




![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)

